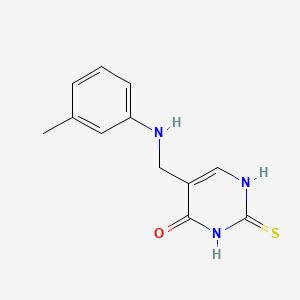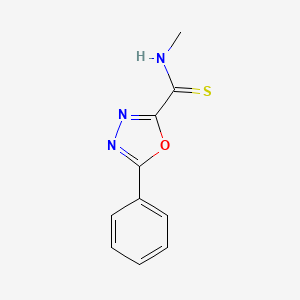
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound featuring an oxadiazole ring, a phenyl group, and a carbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-methylthiosemicarbazide with phenyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with catalysts like iron(III) chloride (FeCl₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Applications De Recherche Scientifique
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a VEGFR-2 tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, as a VEGFR-2 tyrosine kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting angiogenesis in cancer cells . This leads to reduced tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-phenyl-1,2,4-oxadiazole
- N,N-Dimethyl-4-((2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yl)hydrazono)methyl)aniline
Uniqueness
N-Methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a VEGFR-2 tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Propriétés
Numéro CAS |
89515-44-6 |
|---|---|
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
N-methyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |
InChI |
InChI=1S/C10H9N3OS/c1-11-10(15)9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,15) |
Clé InChI |
VOUXSTAOMAVYLW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)C1=NN=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


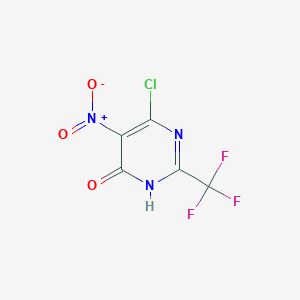
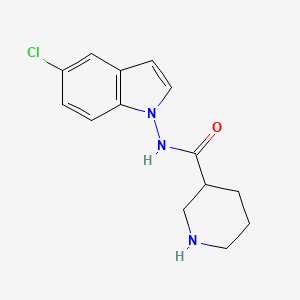
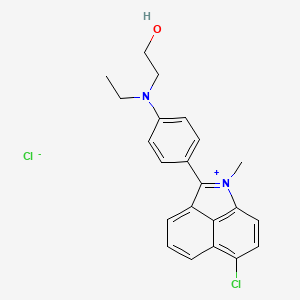
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
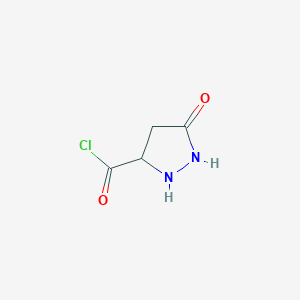

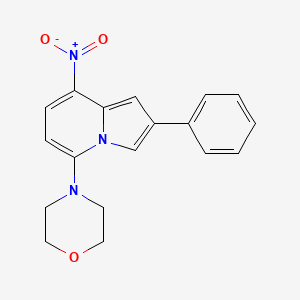
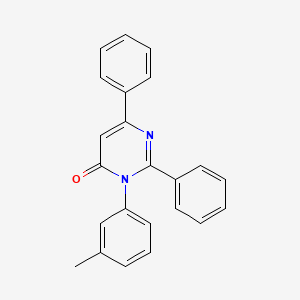
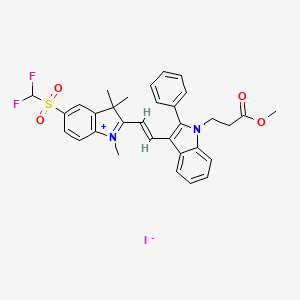

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

